molecular formula C14H20N4O2S B11043555 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11043555
M. Wt: 308.40 g/mol
InChI Key: NUPCKTMRTYVVEQ-UHFFFAOYSA-N
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Description

This compound features a pyrrol-3-one core substituted with a 4-methylthiazole moiety at position 4 and a 2-morpholin-4-ylethyl group at position 1. The methyl group on the thiazole ring contributes to lipophilicity and steric effects, which may influence binding interactions in biological systems. Structural characterization of similar compounds (e.g., via single-crystal diffraction in ) suggests that such molecules often exhibit planarity except for substituents oriented perpendicularly, which could impact packing in solid states or interactions with target proteins .

Properties

Molecular Formula

C14H20N4O2S

Molecular Weight

308.40 g/mol

IUPAC Name

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C14H20N4O2S/c1-10-9-21-14(16-10)12-11(19)8-18(13(12)15)3-2-17-4-6-20-7-5-17/h9,15,19H,2-8H2,1H3

InChI Key

NUPCKTMRTYVVEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CCN3CCOCC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 4-methyl-1,3-thiazole-2-amine, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using 2-chloroethylmorpholine as a reagent.

    Construction of the Pyrrolone Core: The pyrrolone structure is formed through a series of condensation reactions, typically involving diketones or ketoesters as starting materials.

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation or other suitable linkages.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the thiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Potential Applications

The unique combination of functional groups in 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one suggests several potential applications in medicinal chemistry:

  • Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. Research indicates that derivatives of thiazoles can inhibit the growth of pathogens, suggesting that this compound may exhibit similar activity.
  • Anticancer Research : The presence of the pyrrolone structure has been linked to anticancer activity in other compounds. Studies have shown that pyrrolones can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways. This compound's unique structure could enhance its efficacy as an anticancer agent.
  • Enzyme Inhibition : The morpholine moiety is often associated with enzyme inhibition properties. Research has highlighted that morpholine-containing compounds can act as inhibitors for various enzymes involved in disease processes, including those related to cancer and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action related to compounds similar to this compound:

  • Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the incorporation of a thiazole ring in the compound could enhance its antimicrobial properties .
  • Cancer Cell Line Testing : Research on similar pyrrolone compounds indicated their ability to induce cell cycle arrest and apoptosis in human cancer cell lines. This points to the potential of this compound as an effective anticancer agent .
  • Enzyme Interaction Studies : Investigations into morpholine derivatives revealed their role as effective enzyme inhibitors in various biochemical pathways related to cancer and inflammation, supporting the hypothesis that this compound may also function similarly .

Mechanism of Action

The mechanism of action of 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds, identified in supplier databases and synthetic studies, provide insights into substituent effects on physicochemical and structural properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Thiazole Substituent N1 Substituent Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound 4-methyl 2-morpholin-4-ylethyl C₁₄H₂₀N₄O₂S 324.41 2 6
5-Amino-4-[4-(4-fluorophenyl)-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-pyrrol-3-one 4-(4-fluorophenyl) 4-methoxyphenyl C₂₀H₁₆FN₃O₂S 381.40 2 6
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-pyrrol-3-one Benzimidazole 4-fluorophenyl C₁₇H₁₃FN₄O 308.31 3 4
5-Amino-4-[4-(4-chlorophenyl)-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-pyrrol-3-one 4-(4-chlorophenyl) 4-methoxyphenyl C₂₀H₁₆ClN₃O₂S 397.88 2 6

Key Observations:

Thiazole Substituents: The target compound’s 4-methylthiazole is less sterically bulky and electron-withdrawing compared to the 4-fluorophenyl () and 4-chlorophenyl () groups. This may reduce π-π stacking interactions but enhance metabolic stability due to lower halogen content . Replacing thiazole with benzimidazole () increases H-bond donors (3 vs.

N1 Substituents: The 2-morpholin-4-ylethyl group in the target compound provides two oxygen atoms as H-bond acceptors, improving solubility in polar solvents compared to aryl substituents (e.g., 4-methoxyphenyl in ). However, the morpholine’s flexibility may reduce crystallinity, as seen in similar compounds with non-rigid substituents . Aryl groups like 4-fluorophenyl () or 4-methoxyphenyl () enhance planarity and may facilitate crystal packing, as observed in isostructural compounds with triclinic symmetry .

Physicochemical Properties: The target compound’s molecular weight (324.41 g/mol) is lower than fluorophenyl- and chlorophenyl-substituted analogs, aligning better with Lipinski’s rule for drug-likeness (<500 g/mol) . The benzimidazole analog () has fewer H-bond acceptors (4 vs. 6) but more donors (3 vs. 2), which could influence membrane permeability and target engagement .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s morpholinylethyl group may require specialized coupling reagents, as seen in ’s use of palladium catalysts for similar heterocyclic syntheses. By contrast, aryl-substituted analogs () are synthesized via Suzuki-Miyaura cross-coupling, a well-established method .
  • Noncovalent Interactions: Computational tools like Multiwfn () and NCI analysis () predict that the morpholine group’s oxygen atoms participate in strong van der Waals and H-bond interactions, distinct from the halogen-based interactions in fluorophenyl/chlorophenyl analogs .
  • Solid-State Behavior : Isostructural compounds () with planar cores and perpendicular substituents suggest that the target compound’s morpholinylethyl group may disrupt crystallinity, complicating formulation but enhancing amorphous dispersion stability .

Biological Activity

The compound 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C13H18N4S\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{S}

This compound features a thiazole ring, a morpholine moiety, and a pyrrolone structure that contribute to its biological properties.

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

  • Protein Kinase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on protein kinases such as DYRK1A and GSK3α/β. These kinases are crucial in cell cycle regulation and apoptosis, making them significant targets in cancer therapy .
  • Anticancer Activity : The compound has shown promising results in inhibiting tumor cell proliferation in vitro. For instance, it has been tested against various cancer cell lines including MDA-MB 231 and HCT 116, demonstrating significant cytotoxicity .

Biological Activity Data

Biological ActivityTargetIC50 (μM)Reference
DYRK1A InhibitionDYRK1A0.012
Tumor Cell Proliferation InhibitionMDA-MB 2310.39
CytotoxicityHCT 1160.028

Case Studies

Several studies have investigated the biological activity of compounds structurally related to This compound :

  • Study on DYRK1A Inhibition :
    • A series of thiazolidinone derivatives were synthesized and tested for their ability to inhibit DYRK1A. The most potent inhibitors showed IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in neurological disorders where DYRK1A is implicated .
  • Anticancer Screening :
    • A comprehensive screening of related thiazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the thiazole structure can enhance anticancer activity .

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